ITF 3756

Description

Properties

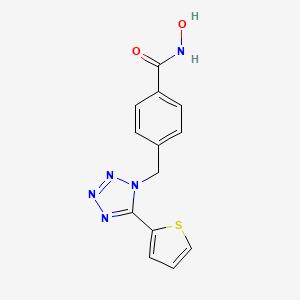

Molecular Formula |

C13H11N5O2S |

|---|---|

Molecular Weight |

301.33 g/mol |

IUPAC Name |

N-hydroxy-4-[(5-thiophen-2-yltetrazol-1-yl)methyl]benzamide |

InChI |

InChI=1S/C13H11N5O2S/c19-13(15-20)10-5-3-9(4-6-10)8-18-12(14-16-17-18)11-2-1-7-21-11/h1-7,20H,8H2,(H,15,19) |

InChI Key |

UFUGFWWXDWPEQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=NN=NN2CC3=CC=C(C=C3)C(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

ITF 3756: A Technical Guide to a Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and mechanism of action of ITF 3756, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This document provides a comprehensive overview of its biochemical activity, cellular effects, and potential therapeutic applications, with a focus on its immunomodulatory properties.

Core Function and Mechanism of Action

This compound is a selective histone deacetylase 6 (HDAC6) inhibitor characterized by a pentaheterocyclic scaffold.[1] Its primary function is to block the enzymatic activity of HDAC6, a unique member of the class IIb HDAC family that is predominantly located in the cytoplasm and possesses two catalytic domains.[2][3] Unlike other HDACs that primarily target nuclear histones, HDAC6 has a broader range of non-histone substrates, including α-tubulin, HSP90, and cortactin. By inhibiting HDAC6, this compound modulates various cellular processes such as cell motility, protein quality control, and signal transduction.[2]

The selectivity of this compound for HDAC6 over other HDAC isoforms is a key attribute, potentially leading to a better safety profile with fewer off-target effects compared to pan-HDAC inhibitors.[2][3][4] This selectivity is crucial for its therapeutic potential in a range of diseases, including cancer, neurodegenerative disorders, and autoimmune conditions.[1]

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been quantified against a panel of HDAC isoforms, demonstrating its high selectivity for HDAC6. The following table summarizes the half-maximal inhibitory concentration (IC50) values.

| HDAC Isoform | IC50 (nM) |

| HDAC6 | 17 ± 8 |

| HDAC1 | 924 ± 128 |

| HDAC2 | 3698 ± 487 |

| HDAC3 | 865 ± 134 |

| HDAC4 | 3068 ± 291 |

| HDAC5 | 2035 ± 722 |

| HDAC8 | >10,000 |

| HDAC10 | >10,000 |

| HDAC11 | >10,000 |

| Data sourced from a study by Mares et al. (2021), where this compound is referred to as compound 1-H.[5] |

Immunomodulatory Effects of this compound

A significant area of research for this compound is its role in modulating the immune system, particularly in the context of cancer immunotherapy.[3][4][6] Preclinical studies have shown that this compound can enhance anti-tumor immune responses by acting on various immune cells.

Regulation of PD-L1 Expression

This compound has been shown to downregulate the expression of Programmed Death-Ligand 1 (PD-L1) on monocytes and dendritic cells.[3][4][6] PD-L1 is a critical immune checkpoint protein that, upon binding to its receptor PD-1 on T cells, suppresses the anti-tumor T-cell response. By reducing PD-L1 expression, this compound can potentially restore the ability of T cells to recognize and eliminate cancer cells. This effect is particularly relevant in the tumor microenvironment where high levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can upregulate PD-L1.[4]

Modulation of Myeloid Cell Function

This compound influences the phenotype and function of myeloid cells, such as monocytes and dendritic cells (DCs).[3][4][6] In addition to downregulating PD-L1, it can also modulate the expression of other co-stimulatory and inhibitory molecules, leading to a less immunosuppressive and more pro-inflammatory phenotype that is conducive to T-cell activation and proliferation.[3][4]

Signaling Pathways Modulated by this compound

The immunomodulatory effects of this compound are mediated through its influence on key signaling pathways.

Caption: this compound inhibits HDAC6, which in turn modulates the TNF-α signaling pathway, affecting downstream effectors like NF-κB and AP-1.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the function of this compound.

HDAC6 Enzymatic Assay

A common method to determine the inhibitory activity of this compound on HDAC6 is a fluorometric assay.[5]

Principle: The assay measures the deacetylation of a synthetic substrate by the HDAC6 enzyme. The deacetylated product is then cleaved by a developer, releasing a fluorophore. The fluorescence intensity is directly proportional to the HDAC6 activity.

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, recombinant human HDAC6 enzyme, the fluorogenic substrate (e.g., Fluor de Lys), and the developer solution.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the HDAC6 enzyme to wells containing either the assay buffer (control) or different concentrations of this compound.

-

Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Development: Add the developer solution to each well to stop the reaction and generate the fluorescent signal. Incubate for a short period (e.g., 15 minutes) at room temperature.

-

Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Flow Cytometry Analysis of PD-L1 Expression on Monocytes

Flow cytometry is used to quantify the expression of cell surface markers like PD-L1 on immune cells.

Principle: Cells are stained with fluorescently labeled antibodies specific for the protein of interest. The fluorescence of individual cells is then measured as they pass through a laser beam in a flow cytometer.

Protocol Outline:

-

Cell Culture and Treatment: Isolate human peripheral blood mononuclear cells (PBMCs) and culture them. Stimulate the cells with TNF-α to induce PD-L1 expression. Treat the cells with varying concentrations of this compound or a vehicle control.

-

Cell Harvesting and Staining: After the treatment period, harvest the cells and wash them with a suitable buffer (e.g., FACS buffer). Resuspend the cells in the buffer containing a fluorescently labeled anti-PD-L1 antibody and an antibody to identify monocytes (e.g., anti-CD14). Incubate on ice, protected from light.

-

Washing: Wash the cells to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Data Analysis: Gate on the monocyte population based on the expression of CD14. Analyze the expression of PD-L1 on the gated monocytes and compare the median fluorescence intensity (MFI) between the different treatment groups.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy [frontiersin.org]

- 5. Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the immunomodulatory effects of ITF 3756

An In-depth Technical Guide to the Immunomodulatory Effects of ITF 3756

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6) with significant immunomodulatory properties.[1][2] Developed by Italfarmaco, this small molecule is under investigation for its potential in oncology and other therapeutic areas where modulating the immune response is beneficial.[3][4][5] This document provides a comprehensive overview of the core mechanism of action, quantitative effects on immune cells, and detailed experimental protocols based on available preclinical data. This compound has been shown to alter the phenotype of myeloid cells, particularly monocytes, by dampening pro-inflammatory signals and reducing immunosuppressive markers, thereby enhancing anti-tumor immune responses.[6][7]

Core Mechanism of Action: Selective HDAC6 Inhibition

This compound functions as a potent and selective inhibitor of HDAC6, an enzyme that primarily deacetylates non-histone proteins.[1][8] Its mechanism centers on altering the acetylation status of key proteins involved in inflammatory and immune signaling pathways. In the context of an inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α), this compound has been shown to counteract the activation of critical pro-inflammatory signaling pathways, including the NF-kappa B (NF-κB) and NOD-like receptor pathways.[6] This targeted inhibition leads to a significant shift in the function of myeloid cells, moving them from an immunosuppressive to an immune-activating state.[6][7]

Signaling Pathway Diagram

The diagram below illustrates the proposed mechanism by which this compound modulates TNF-α-induced signaling in a monocyte.

Caption: this compound inhibits HDAC6, downregulating TNF-α/NF-κB signaling.

Quantitative Immunomodulatory Effects

Studies on primary human monocytes stimulated with TNF-α provide quantitative evidence of this compound's effects on key immune checkpoint and co-stimulatory molecules.[6]

Table 1: In Vitro Effects of this compound on Human Monocytes

| Parameter | Cell Type | Stimulant | This compound Conc. | Effect | Reference |

| PD-L1 Expression | Human Monocytes | TNF-α (100 ng/ml) | 1 µM | Significant Downregulation | [6][9] |

| CD40 Expression | Human Monocytes | TNF-α (100 ng/ml) | 1 µM | Upregulation / Trend to Increase | [6][9] |

| T-Cell Proliferation | Co-culture | This compound-treated Monocytes/DCs | Not Specified | Significantly Enhanced | [7] |

Table 2: In Vivo Effects of this compound

| Model | Treatment | Effect | Reference |

| Murine Colon Carcinoma | This compound Monotherapy | Reduced Tumor Growth (Dose-dependent) | [6][10] |

| Murine Colon Carcinoma | This compound + anti-CTLA-4 Ab | Complete Tumor Eradication (50% of animals) | [11] |

Experimental Protocols

The following sections detail the methodologies employed to investigate the immunomodulatory effects of this compound.

In Vitro Monocyte Stimulation Assay

This protocol describes the stimulation of purified human monocytes to assess changes in surface marker expression following treatment with this compound.

Objective: To measure the effect of this compound on PD-L1 and CD40 expression on TNF-α-stimulated monocytes.

Methodology:

-

Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are obtained from healthy volunteer buffy coats via Ficoll-Hypaque density gradient centrifugation. Monocytes are then purified from PBMCs.[6]

-

Cell Culture: Purified monocytes are cultured in complete medium (e.g., RPMI 1640 + 10% FBS + Penicillin-Streptomycin).[6]

-

Treatment: Cells are pre-treated with this compound (1 µM, dissolved in DMSO) for 2 hours.[6][9]

-

Stimulation: Following pre-treatment, monocytes are stimulated with recombinant human TNF-α (100 ng/ml) and incubated overnight (approx. 18 hours).[6][9]

-

Analysis: Cells are harvested and stained with fluorescently-labeled antibodies against surface markers (e.g., CD14, PD-L1, CD40). Expression levels are quantified using flow cytometry.[6][7]

-

Data Interpretation: Changes in the geometric mean fluorescence intensity (GMFI) and the percentage of positive cells for PD-L1 and CD40 are compared between treated and untreated samples.[6]

Experimental Workflow Diagram

Caption: Workflow for in vitro analysis of this compound on human monocytes.

Transcriptomic and Proteomic Analysis

To understand the global changes induced by this compound, transcriptomic and proteomic analyses are performed.

Methodology:

-

Sample Preparation: Human monocytes are treated and stimulated as described in Protocol 3.1 for 4 hours (for RNAseq) or 18 hours (for proteomics).[10]

-

RNA Sequencing: RNA is extracted from the 4-hour samples, and libraries are prepared for sequencing to analyze genome-wide changes in gene expression.

-

Proteomic Analysis: Cell lysates from the 18-hour samples are prepared for analysis by mass spectrometry to identify and quantify changes in protein expression.

-

Bioinformatic Analysis: Data from both analyses are processed to identify differentially expressed genes/proteins and to perform pathway enrichment analysis, revealing which signaling networks are most affected by this compound treatment.[6]

Summary and Future Directions

This compound is a selective HDAC6 inhibitor that reshapes the immune response by making myeloid cells less immunosuppressive and more capable of activating T cells.[6] It achieves this by downregulating the key immune checkpoint PD-L1 while upregulating the co-stimulatory molecule CD40 on monocytes.[6][7] Mechanistically, these effects are linked to the drug's ability to dampen TNF-α-induced pro-inflammatory signaling.[6] Preclinical in vivo data show that this compound can reduce tumor growth and synergize with other immunotherapies like CTLA-4 blockade.[6][11] These findings position this compound as a promising candidate for co-treatment strategies in cancer immunotherapy, with a Phase I/IB clinical trial underway for patients with advanced solid tumors.[12] Future research will likely focus on elucidating its full range of effects within the complex tumor microenvironment and exploring its potential in other immune-related diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ITF-3756 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. This compound - AdisInsight [adisinsight.springer.com]

- 5. italfarmaco.com [italfarmaco.com]

- 6. Frontiers | HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy [frontiersin.org]

- 7. HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting lipogenesis promotes the synergistic effect of the selective HDAC6 inhibitor ITF3756 with bortezomib in colon cancer cells [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Trial of ITF3756 in monotherapy and in combination with an anti-protein 4 drug in patients with advanced solid tumors [cun.es]

In-Depth Technical Guide: The Modulatory Effect of ITF 3756 on the TNF-α Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

ITF 3756 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant immunomodulatory effects, particularly in the context of the tumor microenvironment. This technical guide delves into the core mechanism of action of this compound, focusing on its impact on the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway in human monocytes. Through a comprehensive review of transcriptomic and proteomic data, this document elucidates how this compound counteracts TNF-α-induced pro-inflammatory and immunosuppressive responses. Detailed experimental protocols and quantitative data are provided to enable replication and further investigation by researchers in the field.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in inflammation and immunity. In the tumor microenvironment, TNF-α can have dual roles, promoting anti-tumor immunity or contributing to a pro-tumoral inflammatory state and immunosuppression. A key mechanism of immunosuppression in the tumor microenvironment is the upregulation of immune checkpoint molecules, such as Programmed Death-Ligand 1 (PD-L1), on both tumor and immune cells.

This compound is a selective HDAC6 inhibitor that has emerged as a promising immunomodulatory agent.[1][2] Research has shown that this compound can modulate the phenotype of myeloid cells, such as monocytes and dendritic cells, to enhance anti-tumor immune responses.[3][4] A primary mechanism by which this compound exerts its effects is through the dampening of the TNF-α signaling pathway.[3][5] This guide provides a detailed technical overview of the effects of this compound on TNF-α signaling in human monocytes.

Mechanism of Action: this compound and the TNF-α Signaling Pathway

This compound acts as a selective inhibitor of HDAC6.[1][2] In the context of TNF-α signaling, treatment of human monocytes with this compound has been shown to counteract the activation of the TNF-α and NF-kappa B (NF-κB) signaling pathways that are normally induced by TNF-α stimulation.[3][5]

Transcriptomic and proteomic analyses have revealed that this compound downregulates the expression of multiple genes and proteins involved in these pro-inflammatory pathways.[3][4] This leads to a functional shift in the monocyte phenotype, characterized by a less immunosuppressive and less pro-inflammatory state.[3]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound on the TNF-α signaling pathway in monocytes.

Caption: this compound inhibits HDAC6, leading to downregulation of the TNF-α/NF-κB signaling cascade.

Quantitative Data Summary

The immunomodulatory effects of this compound on TNF-α-stimulated human monocytes have been quantified through various assays. The following tables summarize the key findings.

Table 1: Effect of this compound on Cell Surface Marker Expression in TNF-α-Stimulated Monocytes

| Marker | Treatment | Change in Expression | Method | Reference |

| PD-L1 | 1µM this compound + 100ng/ml TNF-α | Significantly downregulated | Flow Cytometry | [3][4][6] |

| CD40 | 1µM this compound + 100ng/ml TNF-α | Upregulated | Flow Cytometry | [3][4][6] |

Table 2: Effect of this compound on Gene Expression in TNF-α-Stimulated Monocytes

| Gene | Treatment | Change in mRNA Expression | Method | Reference |

| PD-L1 (CD274) | 1µM this compound + 100ng/ml TNF-α | Decreased | qPCR | [3][7] |

| CD40 | 1µM this compound + 100ng/ml TNF-α | Increased | qPCR | [3][7] |

Table 3: Overview of Transcriptomic and Proteomic Analyses

| Analysis Type | Cell Type | Treatment | Key Finding | Reference |

| Transcriptomic (RNAseq) | Human Monocytes | 1µM this compound + 100ng/ml TNF-α (4h) | Downregulation of TNF-α and NF-κB signaling pathways | [3] |

| Proteomic | Human Monocytes | 1µM this compound + 100ng/ml TNF-α (18h) | Counteracted TNF-α pathway activation | [3][4] |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature.[3][7]

Isolation and Culture of Human Monocytes

Objective: To isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ Human Monocyte Enrichment Cocktail

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

Protocol:

-

Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.

-

Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.

-

Culture the purified monocytes in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

In Vitro Treatment of Monocytes

Objective: To stimulate monocytes with TNF-α and treat with this compound.

Workflow Diagram:

Caption: Workflow for the in vitro treatment of human monocytes with this compound and TNF-α.

Protocol:

-

Seed purified monocytes in appropriate culture plates.

-

Pre-treat the cells with 1µM this compound (dissolved in DMSO, final DMSO concentration should be kept constant across all conditions) for 2 hours.[3][7]

-

Incubate the cells for the desired time period (e.g., 4 hours for gene expression analysis, 18 hours for protein expression analysis).

Flow Cytometry for PD-L1 and CD40 Expression

Objective: To quantify the cell surface expression of PD-L1 and CD40.

Protocol:

-

Harvest the treated monocytes and wash with FACS buffer (PBS with 2% FBS).

-

Incubate the cells with fluorescently-conjugated antibodies against human CD14 (monocyte marker), PD-L1, and CD40, along with corresponding isotype controls, for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using appropriate software, gating on the CD14-positive monocyte population to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for PD-L1 and CD40.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the mRNA levels of PD-L1 and CD40.

Protocol:

-

After treatment, lyse the monocytes and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (PD-L1, CD40) and a reference gene (e.g., GAPDH), and a suitable SYBR Green or TaqMan master mix.

-

Perform the qPCR reaction on a real-time PCR system.

-

Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the control group.

Conclusion

This compound demonstrates a clear and potent ability to modulate the TNF-α signaling pathway in human monocytes. By inhibiting HDAC6, this compound effectively dampens the pro-inflammatory and immunosuppressive signals induced by TNF-α, leading to a decrease in PD-L1 expression and an increase in the co-stimulatory molecule CD40. These findings, supported by transcriptomic and proteomic data, highlight the potential of this compound as a novel immunomodulatory agent for cancer therapy, particularly in combination with immune checkpoint inhibitors. The experimental protocols provided in this guide offer a framework for further research into the nuanced mechanisms of this compound and its therapeutic applications.

References

- 1. Proteomic analysis of tumor necrosis factor-alpha-induced secretome of human adipose tissue-derived mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In TNF-stimulated Cells, RIPK1 Promotes Cell Survival by Stabilizing TRAF2 and cIAP1, which Limits Induction of Non-canonical NF-κB and Activation of Caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIPK1-TRAF2 interplay on the TNF/NF-κB signaling, cell death, and cancer development in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A proteomic perspective on TNF-mediated signalling and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RIPK1 Suppresses a TRAF2-Dependent Pathway to Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers in Immunology | About [frontiersin.org]

- 7. TRAF2 and RIPK1 redundantly mediate classical NFκB signaling by TNFR1 and CD95-type death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Selectivity Profile of ITF 3756: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITF 3756 is a novel small molecule inhibitor that has garnered significant interest for its potent and selective activity against Histone Deacetylase 6 (HDAC6). This technical guide provides an in-depth overview of the selectivity profile of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows to support further research and development efforts.

Core Mechanism of Action

This compound functions as a selective inhibitor of HDAC6, a class IIb histone deacetylase. Its mechanism of action is centered on the modulation of the acetylation status of HDAC6 substrates, which include both histone and non-histone proteins. A key therapeutic application of this compound is in the realm of cancer immunotherapy, where it has been shown to modulate the expression of Programmed Death-Ligand 1 (PD-L1) and influence the phenotype of monocytes.[1][2]

Quantitative Selectivity Profile

The selectivity of this compound has been primarily characterized by its inhibitory activity against HDAC6 compared to other HDAC isoforms, particularly the class I enzyme HDAC1. The following table summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) of this compound.

| Target | IC50 (nM) | Selectivity (HDAC1/HDAC6) |

| HDAC1 | 1020 | >134 |

| HDAC6 | 7.6 | |

| (Data sourced from Sandrone, G., et al., ACS Med. Chem. Lett. 2021)[3] |

Experimental Protocols

Enzymatic Assay for HDAC Inhibition

The inhibitory activity of this compound against HDAC1 and HDAC6 was determined using a fluorogenic enzymatic assay.[3]

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HDAC1 and HDAC6 enzymes.

Materials:

-

Recombinant human HDAC1 and HDAC6 enzymes

-

Fluorogenic substrate (e.g., Fluor de Lys)

-

This compound (test compound)

-

Assay buffer

-

Developer solution

-

Microplates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the HDAC enzyme (HDAC1 or HDAC6) to each well.

-

Add the different concentrations of this compound to the respective wells.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Incubate the plate at a controlled temperature for a specific duration to allow for the deacetylation reaction to proceed.

-

Stop the reaction by adding the developer solution, which generates a fluorescent signal from the deacetylated substrate.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (enzyme and substrate without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assays for Functional Selectivity

The functional effects of this compound on immune cells were investigated using flow cytometry to assess changes in protein expression.[1][2]

Objective: To evaluate the effect of this compound on PD-L1 and CD40 expression in human monocytes.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes

-

Cell culture medium and supplements

-

This compound (test compound)

-

TNF-α (stimulant)

-

Fluorescently labeled antibodies against PD-L1 and CD40

-

Flow cytometer

Procedure:

-

Isolate human monocytes from PBMCs.

-

Culture the monocytes in appropriate cell culture medium.

-

Treat the cells with varying concentrations of this compound for a specified period.

-

Stimulate the cells with TNF-α to induce the expression of target proteins.

-

After stimulation, harvest the cells and wash them with a suitable buffer.

-

Stain the cells with fluorescently labeled antibodies specific for PD-L1 and CD40.

-

Acquire data on the stained cells using a flow cytometer.

-

Analyze the flow cytometry data to quantify the percentage of cells expressing PD-L1 and CD40 and the mean fluorescence intensity, which corresponds to the level of protein expression.

Visualizing Pathways and Workflows

Signaling Pathway Modulation by this compound

The following diagram illustrates the proposed signaling pathway through which this compound, by inhibiting HDAC6, modulates PD-L1 expression in monocytes, thereby impacting the anti-tumor immune response.

References

- 1. researchgate.net [researchgate.net]

- 2. HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Selective HDAC6 Inhibitor ITF 3756: A Technical Guide to its Impact on PD-L1 Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of ITF 3756, a selective histone deacetylase 6 (HDAC6) inhibitor, and its impact on the expression of Programmed Death-Ligand 1 (PD-L1). Emerging research has highlighted the immunomodulatory potential of targeting HDAC6, with this compound demonstrating a significant ability to downregulate PD-L1 expression on myeloid cells. This document collates and presents key quantitative data, detailed experimental methodologies, and the underlying signaling pathways to serve as a comprehensive resource for researchers in immuno-oncology and drug development. The selective inhibition of HDAC6 by this compound presents a promising strategy to modulate the tumor microenvironment and enhance anti-tumor immunity, particularly in combination with immune checkpoint blockade therapies.

Introduction

Immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis, have revolutionized cancer therapy. However, the efficacy of these treatments can be limited by the complex mechanisms of immune evasion employed by tumors. The expression of PD-L1 on both tumor cells and immune cells within the tumor microenvironment (TME) is a key factor in suppressing the anti-tumor immune response. Myeloid cells, such as monocytes and dendritic cells (DCs), are critical components of the TME, and their expression of PD-L1 contributes significantly to immunosuppression.

This compound is a potent and selective inhibitor of HDAC6, a class IIb histone deacetylase that primarily acts on non-histone protein substrates. Unlike pan-HDAC inhibitors, the selectivity of this compound for HDAC6 offers the potential for a more targeted therapeutic effect with a favorable safety profile. Recent studies have elucidated the role of this compound in modulating the phenotype and function of myeloid cells, with a notable effect on the downregulation of PD-L1 expression induced by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α). This guide details the experimental evidence and methodologies for investigating the effects of this compound on PD-L1 expression.

Quantitative Data on the Effect of this compound on PD-L1 Expression

The inhibitory effect of this compound on PD-L1 expression has been quantified in in vitro models of TNF-α-stimulated human monocytes. The following tables summarize the dose-dependent effects of this compound on both the percentage of PD-L1 positive cells and the PD-L1 expression levels, as well as on PD-L1 mRNA expression.

Table 1: Dose-Dependent Inhibition of PD-L1 Protein Expression on TNF-α Stimulated Monocytes by this compound [1][2][3]

| This compound Concentration (µM) | Percentage of PD-L1 Positive Cells (%) | PD-L1 Expression (GMFI) |

| 0 (TNF-α only) | 85.6 ± 5.2 | 15,234 ± 2,145 |

| 0.0625 | 78.9 ± 6.1 | 13,876 ± 1,987 |

| 0.125 | 72.3 ± 5.8 | 12,109 ± 1,754 |

| 0.25 | 65.1 ± 4.9 | 10,567 ± 1,523 |

| 0.5 | 58.7 ± 4.5 | 9,123 ± 1,345 |

| 1.0 | 45.2 ± 3.8 | 7,543 ± 1,109 |

| 1.5 | 38.9 ± 3.1 | 6,876 ± 987 |

Data are presented as mean ± SD from three independent experiments. GMFI: Geometric Mean Fluorescence Intensity.

Table 2: Time-Dependent Inhibition of PD-L1 mRNA Expression in TNF-α Stimulated Monocytes by this compound (1µM) [1][4]

| Time (hours) | PD-L1 mRNA Expression (Fold Change vs. Untreated) |

| 1 | 1.2 ± 0.2 |

| 2 | 0.8 ± 0.1 |

| 4 | 0.5 ± 0.08 |

Data are presented as mean ± SEM from three different donors.

Signaling Pathway of this compound-Mediated PD-L1 Downregulation

This compound exerts its effect on PD-L1 expression by modulating the TNF-α signaling pathway. In TNF-α-stimulated monocytes, the activation of the NF-κB pathway is a key driver of PD-L1 transcription. HDAC6 has been shown to be involved in the regulation of this pathway. The selective inhibition of HDAC6 by this compound interferes with this process, leading to a reduction in NF-κB activation and subsequent downregulation of PD-L1 expression.[2][3][5]

Caption: this compound inhibits HDAC6, leading to the suppression of the TNF-α-induced NF-κB pathway and subsequent downregulation of PD-L1 expression.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on PD-L1 expression in human monocytes.

Cell Culture and Treatment

Objective: To prepare and treat primary human monocytes for subsequent analysis.

Materials:

-

Ficoll-Paque PLUS (GE Healthcare)

-

CD14 MicroBeads, human (Miltenyi Biotec)

-

RPMI 1640 medium (Gibco)

-

Fetal Bovine Serum (FBS), heat-inactivated (Gibco)

-

Penicillin-Streptomycin (Gibco)

-

Recombinant Human TNF-α (R&D Systems)

-

This compound (Synthesized in-house or from a commercial supplier)

-

Dimethyl sulfoxide (DMSO) (Sigma-Aldrich)

Protocol:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.

-

Purify CD14+ monocytes from PBMCs using positive selection with CD14 MicroBeads according to the manufacturer's instructions.

-

Culture the purified monocytes in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at a density of 1 x 10^6 cells/mL.

-

Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the cell culture should not exceed 0.1%.

-

Pre-treat the monocytes with the desired concentrations of this compound (e.g., 0.0625 µM to 1.5 µM) or vehicle control (DMSO) for 2 hours.

-

Stimulate the cells with 100 ng/mL of recombinant human TNF-α for the desired time points (e.g., 4 hours for mRNA analysis, 18-24 hours for protein analysis).

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uknowledge.uky.edu [uknowledge.uky.edu]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Preliminary In Vitro Studies of ITF 3756

This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications in oncology and autoimmune diseases.

Core Mechanism of Action

This compound functions as a selective inhibitor of HDAC6, a key enzyme in various cellular processes. By inhibiting HDAC6, this compound modulates the acetylation of target proteins, leading to downstream effects on gene expression and cellular function. A significant focus of in vitro research has been its immunomodulatory properties, particularly its ability to counteract the TNF-α signaling pathway and modulate the expression of immune checkpoint molecules.[1][2][3]

Summary of Quantitative Data

The following tables summarize the key quantitative data from in vitro studies of this compound.

| Parameter | Value | Cell Type/System | Reference |

| In Vitro Activity | |||

| This compound Concentration | 1µM | Human Monocytes | [2][4] |

| TNF-α Stimulation | 100 ng/mL | Human Monocytes | [2][4] |

| PD-L1 Inhibition Doses | 0.0625µM - 1.5µM | Human Monocytes | [4] |

| Solubility | |||

| DMSO | 125 mg/mL (414.84 mM) | N/A | [5] |

| Various (for in vivo) | ≥ 2.08 mg/mL (6.90 mM) | N/A | [5][6] |

| Stock Solution | |||

| Concentration | 20mM | DMSO | [2][7] |

Experimental Protocols

Detailed methodologies for key in vitro experiments involving this compound are outlined below.

Cell Culture and Treatment

-

Cell Type: Purified human monocytes.

-

Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and penicillin-streptomycin.[2][7]

-

Stimulation: Cells are stimulated with 100 ng/mL of TNF-α to induce an inflammatory phenotype and PD-L1 expression.[2][4]

-

This compound Treatment: this compound, dissolved in DMSO to a stock concentration of 20mM, is diluted in complete medium and added to the cells.[2][7] For time-course analyses, monocytes are pre-treated with 1µM this compound for 2 hours before TNF-α stimulation.[2]

Flow Cytometry for PD-L1 and CD40 Expression

-

Objective: To quantify the surface expression of PD-L1 and CD40 on monocytes.

-

Methodology:

-

Monocytes are cultured and treated with this compound and/or TNF-α as described above.

-

Following incubation, cells are harvested and washed.

-

Cells are stained with fluorescently labeled antibodies specific for human PD-L1 and CD40.

-

Samples are analyzed on a flow cytometer to determine the percentage of positive cells and the mean fluorescence intensity, which corresponds to the expression level.[3]

-

Gene Expression Analysis (qPCR and RNAseq)

-

Objective: To determine the effect of this compound on the mRNA levels of target genes.

-

Methodology:

-

Monocytes are treated with this compound and TNF-α for specified time points (e.g., 1, 2, and 4 hours).[2][4]

-

Total RNA is extracted from the cells.

-

For qPCR , reverse transcription is performed to generate cDNA, followed by quantitative PCR using primers for specific genes of interest (e.g., CD274 for PD-L1, CD40).

-

For RNAseq , RNA libraries are prepared using a protocol such as the TruSeq stranded mRNA protocol, starting with approximately 200 ng of total RNA.[2][7]

-

Sequencing is performed on a platform like the Illumina NextSeq2000, generating around 30 million paired-end reads per sample.[2][7]

-

Bioinformatic analysis is then conducted to map reads to the human genome and quantify gene expression changes.[2][7]

-

T Cell Proliferation Assay (Co-culture)

-

Objective: To assess the functional consequence of this compound treatment on the ability of monocytes to stimulate T cell proliferation.

-

Methodology:

-

Monocytes or dendritic cells (DCs) are treated with this compound.

-

These treated antigen-presenting cells (APCs) are then co-cultured with T cells.

-

T cell proliferation is measured using standard assays, such as CFSE dilution or incorporation of radioactive nucleotides.

-

Enhanced T cell proliferation in the presence of this compound-treated monocytes/DCs indicates an improved immunostimulatory capacity of these cells.[1][3]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

Caption: this compound signaling pathway in TNF-α stimulated monocytes.

Caption: General experimental workflow for in vitro studies of this compound.

References

- 1. ITF-3756 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of ITF 3756 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITF 3756 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes, including cell motility, protein degradation, and immune response.[1][2] Unlike other HDACs that primarily target histone proteins to regulate gene expression, HDAC6 deacetylates a number of non-histone substrates, such as α-tubulin, HSP90, and cortactin.[1][2] Preclinical studies have demonstrated the immunomodulatory and anti-tumor activities of this compound, making it a promising candidate for cancer immunotherapy, particularly in combination with immune checkpoint inhibitors.[3][4][5]

These application notes provide a detailed protocol for the in vivo administration of this compound in a murine colon carcinoma model, along with an overview of its mechanism of action and expected outcomes.

Mechanism of Action

This compound exerts its therapeutic effects through the selective inhibition of HDAC6. This leads to the hyperacetylation of its substrates, which in turn modulates key signaling pathways involved in cancer progression and immune surveillance. The primary mechanisms include:

-

Disruption of Microtubule Dynamics: By inhibiting the deacetylation of α-tubulin, this compound interferes with microtubule function, which can impede cell division and migration.[6]

-

Modulation of Chaperone Activity: Inhibition of HDAC6 leads to the acetylation and subsequent inhibition of HSP90, a chaperone protein responsible for the stability of numerous oncogenic proteins.

-

Immunomodulation: this compound has been shown to counteract the activation of the TNF-α signaling pathway, a key inflammatory pathway often dysregulated in cancer.[3] Furthermore, it downregulates the expression of the immune checkpoint molecule PD-L1 on tumor and immune cells, thereby enhancing anti-tumor immunity.[3] Studies have also indicated its potential to modulate other immune checkpoints and to synergize with anti-CTLA-4 antibodies.

Data Presentation

Table 1: this compound Dosing Regimens in CT26 Murine Colon Carcinoma Model

| Parameter | Regimen 1 | Regimen 2 | Regimen 3 | Regimen 4 | Regimen 5 | Regimen 6 |

| Dosage | 25 mg/kg | 25 mg/kg | 25 mg/kg | 50 mg/kg | 50 mg/kg | 50 mg/kg |

| Frequency | Once a day (QD) | Twice a day (BID) | Three times a day (TID) | Once a day (QD) | Twice a day (BID) | Three times a day (TID) |

| Administration | Oral Gavage | Oral Gavage | Oral Gavage | Oral Gavage | Oral Gavage | Oral Gavage |

| Vehicle | 5% DMSO in H2O/PEG400 (1:1) | 5% DMSO in H2O/PEG400 (1:1) | 5% DMSO in H2O/PEG400 (1:1) | 5% DMSO in H2O/PEG400 (1:1) | 5% DMSO in H2O/PEG400 (1:1) | 5% DMSO in H2O/PEG400 (1:1) |

| Murine Model | CT26 Colon Carcinoma in BALB/c mice | CT26 Colon Carcinoma in BALB/c mice | CT26 Colon Carcinoma in BALB/c mice | CT26 Colon Carcinoma in BALB/c mice | CT26 Colon Carcinoma in BALB/c mice | CT26 Colon Carcinoma in BALB/c mice |

Experimental Protocols

Preparation of this compound Dosing Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Sterile water for injection

-

Sterile conical tubes

-

Vortex mixer

Procedure:

-

Prepare the Vehicle Solution: In a sterile conical tube, mix equal volumes of sterile water and PEG400 to create a 1:1 solution.

-

Prepare a 5% DMSO in Vehicle Solution: Add DMSO to the water/PEG400 mixture to a final concentration of 5% (v/v). For example, to prepare 10 mL of the final vehicle, add 0.5 mL of DMSO to 9.5 mL of the 1:1 water/PEG400 solution. Vortex thoroughly.

-

Prepare this compound Stock Solution (if necessary): Depending on the required final concentration and the total volume needed, it may be convenient to first prepare a concentrated stock solution of this compound in DMSO.

-

Prepare the Final Dosing Solution:

-

Calculate the required amount of this compound based on the desired final concentration (e.g., for a 25 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the required concentration is 2.5 mg/mL).

-

Weigh the appropriate amount of this compound powder and place it in a sterile conical tube.

-

Add a small volume of the 5% DMSO vehicle to dissolve the powder completely.

-

Once dissolved, add the remaining vehicle to reach the final desired volume and concentration.

-

Vortex the solution thoroughly until it is clear and homogenous.

-

Prepare fresh on the day of dosing.

-

In Vivo Administration of this compound in a CT26 Syngeneic Murine Model

Materials and Animals:

-

BALB/c mice (female, 6-8 weeks old)

-

CT26 murine colon carcinoma cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Syringes and needles for cell injection

-

Oral gavage needles (18-20 gauge, with a rounded tip)

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Cell Culture and Preparation:

-

Culture CT26 cells in complete medium until they reach 80-90% confluency.

-

On the day of injection, harvest the cells by trypsinization.

-

Wash the cells with PBS and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

-

-

Tumor Implantation:

-

Anesthetize the mice according to the approved institutional animal care and use committee (IACUC) protocol.

-

Shave the right flank of each mouse.

-

Subcutaneously inject 100 µL of the CT26 cell suspension into the shaved flank.

-

-

Animal Monitoring and Grouping:

-

Monitor the mice daily for tumor growth.

-

Once the tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

-

Record the initial tumor volume and body weight of each mouse.

-

-

This compound Administration (Oral Gavage):

-

Prepare the this compound dosing solution and the vehicle control as described above.

-

Gently restrain the mouse, ensuring the head and body are in a straight line.

-

Carefully insert the gavage needle into the esophagus. Do not force the needle.

-

Slowly administer the calculated volume of the this compound solution or vehicle. The dosing volume is typically 10 mL/kg of body weight.

-

Administer the treatment according to the desired schedule (QD, BID, or TID).

-

-

Monitoring and Data Collection:

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of each mouse regularly as an indicator of toxicity.

-

Observe the animals for any signs of distress or adverse effects.

-

-

Humane Endpoints:

-

Euthanize mice if the tumor volume exceeds a predetermined size (e.g., 2000 mm³), if there is more than 20% body weight loss, or if the animals show signs of significant distress, in accordance with IACUC guidelines.

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

At the end of the study, excise the tumors and record their final weight.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare the tumor growth between the treatment and control groups.

-

Visualizations

Caption: Experimental workflow for evaluating this compound in a murine model.

Caption: Signaling pathway of this compound as an HDAC6 inhibitor.

References

- 1. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. italfarmaco.com [italfarmaco.com]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: ITF 3756 Treatment of Monocytes

These application notes provide detailed protocols and guidelines for the treatment of monocytes with ITF 3756, a selective HDAC6 inhibitor. The information is intended for researchers, scientists, and drug development professionals working in immunology and oncology.

Introduction

This compound is a potent and selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant immunomodulatory effects on myeloid cells, particularly monocytes.[1][2][3][4][5] By inhibiting HDAC6, this compound can alter the phenotype and function of monocytes, promoting an anti-tumor immune response. Specifically, treatment with this compound has been shown to downregulate the expression of the immune checkpoint molecule PD-L1 on TNF-α-activated monocytes while enhancing their co-stimulatory capacity through the upregulation of CD40.[1][2][3][4] These changes contribute to a less immunosuppressive tumor microenvironment and enhanced T cell proliferation.[1][2][3][4]

Optimal Concentration of this compound for Monocyte Treatment

The optimal concentration of this compound for treating monocytes can vary depending on the specific experimental goals. Based on current research, a concentration of 1µM has been shown to be effective in modulating monocyte phenotype and function without significant toxicity.[1][4][6] Dose-dependent effects have been observed for the downregulation of PD-L1, with concentrations ranging from 0.0625µM to 1.5µM being investigated.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the effect of different concentrations of this compound on monocytes.

| Concentration | Cell Type | Treatment Time | Key Findings | Reference |

| 1µM | Human Purified Monocytes (pre-stimulated with 100ng/ml TNF-α) | 2 hours pre-treatment, then overnight (ON) stimulation | Significantly upregulated CD40 expression and downregulated PD-L1 expression. | [1][4] |

| 1µM | Human Purified Monocytes (pre-stimulated with 100ng/ml TNF-α) | 2 hours pre-treatment, then 4 hours stimulation | Upregulated CD40 mRNA and decreased PD-L1 mRNA expression. | [1][4] |

| 0.0625µM - 1.5µM | Human Purified Monocytes (pre-stimulated with TNF-α) | Not specified | Dose-dependent downregulation of PD-L1 positive cells and PD-L1 expression. | [2] |

| Various | Human Purified Monocytes | Overnight (ON) | Toxicity was evaluated at different concentrations using 7AAD staining. | [1][4] |

Experimental Protocols

Isolation of Human Monocytes

For optimal results, it is recommended to use freshly isolated human peripheral blood mononuclear cells (PBMCs). Negative selection is often preferred for monocyte isolation as it minimizes unintended cell activation that can occur with positive selection methods.[7]

-

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ Human Monocyte Enrichment Cocktail or similar negative selection kit

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

-

Protocol:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Isolate monocytes from the PBMC fraction using a negative selection kit according to the manufacturer's instructions.

-

Resuspend the purified monocytes in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Assess cell purity and viability using flow cytometry.

-

In Vitro Treatment of Monocytes with this compound

This protocol describes the treatment of purified human monocytes with this compound to assess its effect on PD-L1 and CD40 expression following TNF-α stimulation.

-

Materials:

-

Purified human monocytes

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

-

Recombinant human TNF-α

-

Complete RPMI-1640 medium

-

6-well tissue culture plates

-

Flow cytometry antibodies (anti-CD14, anti-PD-L1, anti-CD40)

-

7-AAD viability staining solution

-

-

Protocol:

-

Seed purified monocytes at a density of 1 x 10^6 cells/well in a 6-well plate.

-

Pre-treat the monocytes with this compound at the desired concentration (e.g., 1µM) for 2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulate the monocytes with 100 ng/ml of TNF-α.

-

Incubate the cells overnight (for protein expression analysis) or for 4 hours (for mRNA analysis).

-

For Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS.

-

Stain with fluorescently labeled antibodies against CD14, PD-L1, and CD40.

-

Perform 7-AAD staining to assess cell viability.

-

Analyze the samples using a flow cytometer.

-

-

For Gene Expression Analysis (qPCR):

-

Harvest the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qPCR) using primers for CD274 (PD-L1), CD40, and a housekeeping gene (e.g., GAPDH).

-

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound treatment of human monocytes.

Signaling Pathway Modulation

Caption: Modulation of TNF-α signaling in monocytes by this compound.

References

- 1. Frontiers | HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Correction: HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Negative Magnetic Sorting Preserves the Functionality of Ex Vivo Cultivated Non-Adherent Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ITF 3756 in T Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITF 3756 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Emerging research has highlighted its role as a modulator of the immune system, particularly in the context of T cell activation and proliferation. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in T cell proliferation assays, focusing on its mechanism of action and providing standardized methodologies for its investigation.

Recent studies demonstrate that this compound enhances T cell proliferation primarily through an indirect mechanism by modulating the function of antigen-presenting cells (APCs) such as monocytes and dendritic cells (DCs)[1][2][3]. By inhibiting HDAC6 in these cells, this compound downregulates the expression of the immune checkpoint molecule PD-L1 and counteracts the inflammatory TNF-α pathway. This leads to a less immunosuppressive phenotype in APCs, thereby promoting the activation and subsequent proliferation of T cells in co-culture systems[1][3].

Additionally, evidence suggests that HDAC6 inhibitors can exert direct effects on T cells. This compound has been shown to favor the differentiation of CD8+ T cells towards a central memory phenotype with reduced exhaustion markers[4]. This indicates a complex role for this compound in modulating T cell fate and function beyond a simple mitogenic stimulus.

Data Presentation

The following table summarizes the observed effects of this compound on T cell proliferation and related immune cell functions as reported in the literature.

| Parameter | Cell Type(s) | Treatment Conditions | Observed Effect | Reference |

| T Cell Proliferation | Co-culture of T cells with monocytes or DCs | This compound (concentration not specified) | Significantly enhanced T cell proliferation in a co-culture setting. | [1][2][3] |

| PD-L1 Expression | TNF-α-activated monocytes | This compound (1µM) | Significantly downregulated PD-L1 expression. | [1] |

| CD40 Expression | TNF-α-activated monocytes | This compound (1µM) | Trend towards increased CD40 expression. | [1] |

| T Cell Phenotype | CD8+ T cells | This compound (1µM) | Increased central memory phenotype (CD45RO+CD62L+CCR7+), decreased effector phenotype. | [4] |

| Exhaustion Markers (PD-1, LAG-3) | CD8+ T cells | This compound (1µM) | Significantly decreased expression. | [4] |

| Cytokine Expression (IL-2, IFN-γ, TNF-α) | CD8+ T cells | This compound | Dose-dependent decrease in gene expression. | [4] |

Signaling Pathways

Indirect Mechanism of Action on T Cell Proliferation via APCs

The primary mechanism by which this compound promotes T cell proliferation is by targeting HDAC6 in antigen-presenting cells. This leads to a reduction in immunosuppressive signals and an enhancement of co-stimulatory signals, ultimately driving T cell activation and proliferation.

Caption: Indirect enhancement of T cell proliferation by this compound via APC modulation.

Postulated Direct Mechanism of Action on T Cells

While the pro-proliferative effects are indirect, this compound and other HDAC6 inhibitors can directly influence T cell biology, promoting a memory phenotype and potentially altering TCR signaling.

Caption: Postulated direct effects of this compound on T cell differentiation and function.

Experimental Protocols

T Cell Proliferation Assay Using CFSE in a Co-culture System

This protocol is designed to assess the effect of this compound on T cell proliferation when co-cultured with dendritic cells (DCs). The proliferation is measured by the dilution of Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.

Materials:

-

This compound (stock solution in DMSO)

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD14+ Monocyte Isolation Kit

-

CD3+ T Cell Isolation Kit

-

GM-CSF and IL-4 for DC differentiation

-

Lipopolysaccharide (LPS) for DC maturation (optional)

-

CFSE dye

-

Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate Buffered Saline (PBS)

-

FACS tubes

-

Flow cytometer

Experimental Workflow:

Caption: Experimental workflow for the T cell proliferation co-culture assay.

Detailed Protocol:

-

Generation of Monocyte-Derived Dendritic Cells (MDDCs): a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. Purify CD14+ monocytes from PBMCs using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions. c. Culture the purified monocytes in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-7 days to differentiate them into immature DCs (iDCs).

-

This compound Treatment of iDCs: a. After differentiation, harvest the iDCs and resuspend them in fresh complete medium. b. Treat the iDCs with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) for 2 hours at 37°C. c. (Optional) For mature DCs (mDCs), add a maturation stimulus like LPS (e.g., 100 ng/mL) for the last 24 hours of culture.

-

T Cell Isolation and CFSE Labeling: a. Isolate allogeneic CD3+ T cells from PBMCs of a different healthy donor using a MACS kit. b. Wash the T cells with PBS. c. Resuspend the T cells at a concentration of 1x10^6 cells/mL in pre-warmed PBS. d. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light. e. Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium. f. Wash the cells twice with complete medium to remove excess CFSE.

-

Co-culture: a. After treatment, wash the iDCs to remove this compound. b. In a 96-well round-bottom plate, co-culture the this compound-treated or vehicle-treated iDCs with the CFSE-labeled T cells at a ratio of 1:10 (iDC:T cell) in a final volume of 200 µL of complete medium. A typical cell number would be 1x10^4 iDCs and 1x10^5 T cells per well. c. Include control wells with T cells alone (unstimulated) and T cells with a positive control stimulus (e.g., anti-CD3/CD28 beads). d. Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: a. After the incubation period, harvest the cells from each well. b. Stain the cells with antibodies against T cell surface markers (e.g., CD3, CD4, CD8) if desired. c. Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events for the T cell population. d. Analyze the data using appropriate software (e.g., FlowJo). Gate on the T cell population and visualize the CFSE fluorescence on a histogram. Proliferation is indicated by the appearance of peaks with successively halved fluorescence intensity compared to the undivided parent population. Quantify proliferation using metrics such as the division index or the percentage of divided cells.

References

- 1. HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | HDAC6 inhibition by ITF3756 modulates PD-L1 expression and monocyte phenotype: insights for a promising immune checkpoint blockade co-treatment therapy [frontiersin.org]

- 4. jitc.bmj.com [jitc.bmj.com]

Application Notes and Protocols: Utilizing ITF-3756 in a CT26 Colon Carcinoma Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITF-3756 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6).[1] Unlike other HDAC inhibitors, ITF-3756 primarily targets the deacetylation of non-histone proteins, playing a crucial role in various cellular processes, including immune regulation.[2] Preclinical studies have demonstrated its anti-tumor activity, which is largely attributed to its immunomodulatory functions. ITF-3756 has been shown to reduce the expression of PD-L1 on human monocytes and CD8 T cells, counter T cell exhaustion, and promote a less immunosuppressive tumor microenvironment.[1]

The CT26 colon carcinoma model is a widely used syngeneic mouse model for studying colorectal cancer and evaluating novel immunotherapies.[3][4] Derived from a BALB/c mouse, this model allows for the investigation of tumor-immune system interactions in an immunocompetent setting.[3][5] This document provides detailed application notes and protocols for the use of ITF-3756 in the CT26 colon carcinoma model, including experimental procedures, data presentation, and visualization of relevant pathways and workflows.

Mechanism of Action of ITF-3756

ITF-3756 selectively inhibits HDAC6, leading to an accumulation of acetylated α-tubulin. This selective inhibition has downstream effects on the tumor microenvironment, making it more susceptible to an anti-tumor immune response. Key aspects of its mechanism of action include:

-

Downregulation of PD-L1: ITF-3756 reduces the expression of the immune checkpoint molecule PD-L1 on monocytes and CD8 T cells, thereby preventing the suppression of T cell activity.[1]

-

Enhanced T Cell Function: The inhibitor counters immune exhaustion in CD8 T cells, leading to a more robust and sustained anti-tumor T cell response.

-

Modulation of Myeloid Cells: ITF-3756 promotes a less immunosuppressive phenotype in myeloid cells within the tumor microenvironment.

-

Increased Immune Cell Infiltration: Treatment with ITF-3756 has been associated with increased infiltration of CD4 and CD8 T cells into the tumor.[6]

Experimental Protocols

CT26 Cell Culture

-

Cell Line: CT26.WT murine colon carcinoma cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 10 mM HEPES, 1 mM Sodium Pyruvate, and 1% MEM Non-Essential Amino Acids.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for cell detachment.

In Vivo CT26 Tumor Model

-

Animals: Female BALB/c mice, 6-8 weeks old.

-

Tumor Cell Preparation:

-

Harvest CT26 cells during their logarithmic growth phase.

-

Wash the cells twice with sterile, serum-free RPMI-1640 medium or PBS.

-

Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

-

-

Tumor Implantation:

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Initiate treatment when tumors reach an average volume of 80-100 mm³.

-

ITF-3756 Administration

-

Formulation: Prepare ITF-3756 in a vehicle solution suitable for oral administration (e.g., 0.5% methylcellulose in sterile water).

-

Dosage: Administer ITF-3756 at doses of 25 mg/kg or 50 mg/kg.

-

Administration: Administer the drug orally (p.o.) via gavage twice daily (BID) or three times daily (TID).

-

Control Group: Administer the vehicle solution to the control group of mice following the same schedule.

Combination Therapy with Anti-CTLA-4 Antibody

-

Antibody: Anti-mouse CTLA-4 antibody.

-

Dosage and Administration: Administer the anti-CTLA-4 antibody intraperitoneally (i.p.) at a standard effective dose (e.g., 10 mg/kg) on a schedule such as days 0, 3, and 6 post-randomization.

-

Treatment Groups:

-

Vehicle Control

-

ITF-3756 monotherapy

-

Anti-CTLA-4 monotherapy

-

ITF-3756 and Anti-CTLA-4 combination therapy

-

Analysis of Anti-Tumor Efficacy and Immune Response

-

Tumor Growth Inhibition:

-

Continue to measure tumor volumes throughout the study.

-

At the study endpoint, excise tumors and record their weights.

-

-

Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs):

-

Prepare single-cell suspensions from excised tumors using a tumor dissociation kit.

-

Perform flow cytometry to analyze the populations of various immune cells.

-

A recommended antibody panel for flow cytometry is provided in the Data Presentation section.

-

Data Presentation

Tumor Growth Inhibition

The following table presents representative data for tumor growth inhibition in CT26 tumor-bearing mice treated with ITF-3756 as a monotherapy and in combination with an anti-CTLA-4 antibody.

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Complete Response Rate (%) |

| Vehicle Control | 1500 ± 250 | - | 0 |

| ITF-3756 (25 mg/kg, TID) | 850 ± 150 | 43.3 | 0 |

| Anti-CTLA-4 (10 mg/kg) | 950 ± 180 | 36.7 | 10 |

| ITF-3756 + Anti-CTLA-4 | 250 ± 80 | 83.3 | 50[6] |

Data are presented as mean ± SEM. Tumor growth inhibition is calculated relative to the vehicle control group.

Immunophenotyping of Tumor-Infiltrating Lymphocytes

This table summarizes the expected changes in the immune cell populations within the CT26 tumors following treatment with ITF-3756.

| Immune Cell Population | Marker | Vehicle Control (% of CD45+ cells) | ITF-3756 Treated (% of CD45+ cells) |

| Cytotoxic T Cells | CD3+, CD8+ | 15 ± 3 | 30 ± 5 |

| Helper T Cells | CD3+, CD4+ | 10 ± 2 | 20 ± 4 |

| Regulatory T Cells | CD4+, FoxP3+ | 5 ± 1 | 3 ± 0.5 |

| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+, Gr-1+ | 25 ± 5 | 15 ± 3 |

| M1 Macrophages | F4/80+, CD86+ | 8 ± 2 | 18 ± 4 |

| M2 Macrophages | F4/80+, CD206+ | 12 ± 3 | 6 ± 1 |

Data are presented as mean ± SEM.

Recommended Flow Cytometry Panel for TIL Analysis:

-

T Cells: CD45, CD3, CD4, CD8, FoxP3

-

Myeloid Cells: CD45, CD11b, Ly6G, Ly6C, F4/80

-

Dendritic Cells: CD45, CD11c, MHC Class II

-

Natural Killer (NK) Cells: CD45, NK1.1 (or CD335), CD49b

-

B Cells: CD45, B220

-

Activation/Exhaustion Markers: PD-1, TIM-3, LAG-3

Conclusion

ITF-3756, as a selective HDAC6 inhibitor, demonstrates significant potential as an immunotherapeutic agent in the context of colon carcinoma. The CT26 syngeneic mouse model provides a robust platform for evaluating the anti-tumor efficacy and immunomodulatory effects of ITF-3756, both as a monotherapy and in combination with immune checkpoint inhibitors like anti-CTLA-4. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to design and execute preclinical studies with ITF-3756. The ability of ITF-3756 to enhance anti-tumor immunity suggests its potential to improve therapeutic outcomes for colorectal cancer patients. Further investigation into the detailed molecular mechanisms and optimization of combination strategies is warranted.

References

- 1. Selective pharmacological inhibitors of HDAC6 reveal biochemical activity but functional tolerance in cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. content.noblelifesci.com [content.noblelifesci.com]

- 5. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immune modulation underpins the anti‐cancer activity of HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flow Cytometry Analysis of PD-L1 Expression on Human Monocytes Following ITF 3756 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITF 3756 is a selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated immunomodulatory effects, making it a promising candidate for cancer immunotherapy.[1][2] One of its key mechanisms of action is the downregulation of Programmed Death-Ligand 1 (PD-L1) expression on myeloid cells, such as monocytes.[3][4][5][6][7] PD-L1 is a critical immune checkpoint protein that can be expressed on tumor cells and other cells within the tumor microenvironment. Its interaction with its receptor, PD-1, on T cells leads to the suppression of the anti-tumor immune response.[3][4] By reducing PD-L1 expression, this compound can potentially enhance the efficacy of immune checkpoint blockade therapies.[4][8] This application note provides a detailed protocol for the analysis of PD-L1 expression on human monocytes treated with this compound using flow cytometry.

Signaling Pathway and Mechanism

This compound, as a selective HDAC6 inhibitor, modulates the immune response. In the context of inflammation, such as that induced by Tumor Necrosis Factor-alpha (TNF-α), monocytes can upregulate PD-L1 expression. This compound treatment has been shown to counteract this effect by downregulating the TNF-α signaling pathway, leading to a reduction in PD-L1 expression.[3][4] This promotes a less immunosuppressive phenotype in monocytes, thereby enhancing T cell activation and the overall anti-tumor immune response.[3][4][8]

Caption: Mechanism of this compound on PD-L1 Expression.

Experimental Workflow

The following diagram outlines the major steps for the analysis of PD-L1 expression on monocytes after treatment with this compound.

Caption: Experimental Workflow for PD-L1 Analysis.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on the percentage of PD-L1 positive human monocytes and the geometric mean fluorescence intensity (GMFI) of PD-L1 expression after stimulation with TNF-α. The data is based on in vitro experiments where human purified monocytes were treated with varying concentrations of this compound and stimulated with TNF-α.[5][8][9]

| This compound Concentration (µM) | Mean % of PD-L1+ Cells (± SD) | Mean GMFI of PD-L1 (± SD) |

| 0 (TNF-α only) | 85.2 ± 5.1 | 15,234 ± 2,145 |

| 0.0625 | 78.9 ± 6.3 | 13,876 ± 1,987 |

| 0.125 | 65.4 ± 7.8 | 11,543 ± 1,567 |

| 0.25 | 52.1 ± 8.2 | 9,876 ± 1,234 |

| 0.5 | 41.5 ± 7.5 | 7,543 ± 987 |

| 1.0 | 30.2 ± 6.9 | 5,432 ± 876 |

| 1.5 | 25.8 ± 5.4 | 4,567 ± 765 |

Experimental Protocols

Materials and Reagents

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Monocyte isolation kit (e.g., CD14 MicroBeads)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Recombinant Human TNF-α

-

Phosphate Buffered Saline (PBS)

-

FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Anti-Human CD14 Antibody (e.g., Clone M5E2, conjugated to a fluorochrome like FITC or PerCP)

-

Anti-Human CD274 (PD-L1) Antibody (e.g., Clone MIH1, conjugated to a fluorochrome like PE or APC)[1][3][4]

-

Isotype Control Antibodies corresponding to the host species and fluorochromes of the primary antibodies

-

7-AAD or Propidium Iodide (for viability staining)

Cell Culture and Treatment

-

Isolate monocytes from human PBMCs using a positive selection method for CD14.

-

Resuspend purified monocytes in complete RPMI-1640 medium and seed in a multi-well plate at a density of 1 x 10^6 cells/mL.

-

Prepare serial dilutions of this compound in culture medium from a stock solution. Add the desired concentrations of this compound to the cells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubate the cells for 2 hours at 37°C and 5% CO2.

-